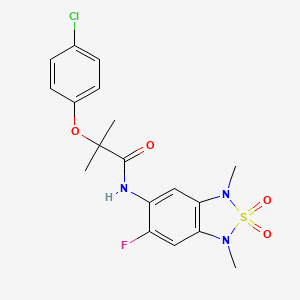

![molecular formula C14H12ClN5OS B6428288 5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 2034450-82-1](/img/structure/B6428288.png)

5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was observed via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed . The effect of various substituents was observed on values of the HOMO–LUMO energy gap and hyperpolarizability .Chemical Reactions Analysis

The p-electronic delocalization extended over pyrazine, benzene, and thiophene was examined in studying the NLO behavior . The chemical shifts of 1H NMR of all the synthesized compounds were calculated and compared with the experimental values .Wissenschaftliche Forschungsanwendungen

5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide has a number of potential applications in scientific research. It can be used as a ligand for metal-based catalysts, which can be used to catalyze a variety of chemical reactions. This compound can also be used as a drug for treating certain diseases, such as cancer, and as a tool for studying biochemical and physiological processes.

Wirkmechanismus

The mechanism of action of 5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain proteins, enzymes, and receptors in the body, which then triggers a cascade of biochemical and physiological responses. In addition, this compound is thought to interact with certain metal-based catalysts, which can then catalyze certain chemical reactions.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit tumor growth, and modulate the immune system. In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cells and can modulate the activity of certain enzymes.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide for lab experiments is that it is relatively easy to synthesize and the reaction can be completed in a few hours. In addition, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound for lab experiments, such as the need for specialized equipment and the potential for toxicity.

Zukünftige Richtungen

There are a number of potential future directions for 5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide. These include further research into its mechanism of action, its potential applications in drug development, and its potential uses as a tool for studying biochemical and physiological processes. In addition, further research into its synthesis and purification methods could help to improve its efficacy and safety. Finally, further research into its potential toxicity and side effects could help to identify any potential risks associated with its use.

Synthesemethoden

5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide can be synthesized via a multi-step process involving the reaction of a thiophene-2-carboxylic acid with a 2-pyrazin-2-yl-1H-imidazole in the presence of a base and a chlorinating agent. The reaction is catalyzed by a palladium-based catalyst, and the product is purified by recrystallization. The synthesis of this compound is relatively simple and can be completed in a few hours.

Safety and Hazards

Due to the lack of specific experimental data and research materials, accurate safety information and hazard assessment cannot be provided . In any chemical laboratory, operators should follow the correct experimental operating procedures, including wearing appropriate personal protective equipment, avoiding contact with skin and eyes, and complying with waste disposal regulations .

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5OS/c15-12-2-1-11(22-12)14(21)19-6-8-20-7-5-18-13(20)10-9-16-3-4-17-10/h1-5,7,9H,6,8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFVDQAVWXNFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN2CCNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B6428208.png)

![3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine](/img/structure/B6428214.png)

![N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B6428227.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428235.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide](/img/structure/B6428245.png)

![6-({3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6428253.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428255.png)

![(2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6428256.png)

![2-(benzylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428279.png)

![8-methoxy-2-oxo-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6428287.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428297.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6428305.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6428308.png)